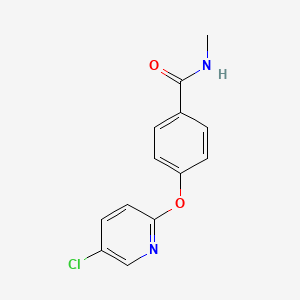
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the indole family of organic compounds and has a molecular weight of 342.9 g/mol. In
作用机制
The mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride in inhibiting cancer cell growth involves the activation of the p53 protein, which is a tumor suppressor protein. This activation leads to the induction of cell cycle arrest and apoptosis in cancer cells. In the treatment of neurodegenerative diseases, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been found to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In the treatment of neurodegenerative diseases, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is involved in memory and learning.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride in lab experiments is its potential to inhibit cancer cell growth and treat neurodegenerative diseases. Additionally, it can also be used as a hole transport material in OLEDs. However, a limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
未来方向
There are several future directions for the research on N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride. In the field of medicinal chemistry, further studies are needed to explore its potential as a cancer treatment and a treatment for neurodegenerative diseases. Additionally, studies are needed to evaluate its toxicity and potential side effects. In the field of organic electronics, further studies are needed to optimize its use as a hole transport material in OLEDs. Finally, studies are needed to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride is a chemical compound that has potential applications in various fields, including medicinal chemistry and organic electronics. Its mechanism of action involves the activation of the p53 protein and inhibition of acetylcholinesterase, leading to the inhibition of cancer cell growth and treatment of neurodegenerative diseases. While there are advantages to using this compound in lab experiments, its potential toxicity needs to be carefully evaluated. Future research is needed to explore its potential applications in other fields and optimize its use in existing applications.
合成方法
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride involves the reaction of 3-methylthiophene-2-carboxylic acid with 2,3-dihydro-1H-indole-5-carboxamide in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a hydrochloride salt.
科学研究应用
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of organic electronics, N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been investigated for its use as a hole transport material in organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS.ClH/c1-9-5-7-18-13(9)14(17)16-11-2-3-12-10(8-11)4-6-15-12;/h2-3,5,7-8,15H,4,6H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRCGNRBIRPZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)








![(3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7629621.png)
